(R)-3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester
Description
(R)-3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester is a piperidine-based compound featuring a benzyl ester group, a methyl-amino substituent, and a reactive 2-chloro-acetyl moiety. Piperidine derivatives are widely explored in medicinal chemistry due to their structural versatility and biological relevance, particularly as intermediates in drug synthesis . The compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis or scalability .
Properties
IUPAC Name |
benzyl (3R)-3-[(2-chloroacetyl)-methylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-18(15(20)10-17)14-8-5-9-19(11-14)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKHSCBWVCCQCX-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via a nucleophilic substitution reaction using chloroacetyl chloride and a suitable base.
Formation of the Benzyl Ester: The final step involves esterification, where the carboxylic acid group of the piperidine derivative reacts with benzyl alcohol in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
®-3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
Pharmacological Potential
While specific biological activities of (R)-3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester are not extensively documented, compounds with similar structures have demonstrated various pharmacological effects. These include:
- Antidepressant Activity : Piperidine derivatives are often explored for their potential as antidepressants. Studies on related compounds have shown interactions with neurotransmitter systems, suggesting that this compound may exhibit similar properties.
- Analgesic Properties : The structural similarities to analgesics such as fentanyl derivatives indicate potential pain-relieving effects, making it a candidate for further investigation in pain management research.
Synthesis and Characterization
The synthesis of (R)-3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester typically involves multi-step organic reactions. The synthetic route often includes:
- Formation of the piperidine ring.
- Introduction of the chloroacetyl group.
- Esterification to attach the benzyl group.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Case Studies and Research Findings
Several studies have explored compounds similar to (R)-3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester, focusing on their interactions with biological systems:
- Antidepressant Activity Study : A study on piperidine derivatives indicated that modifications at the nitrogen atom could enhance serotonin reuptake inhibition, suggesting a pathway for developing new antidepressants using similar scaffolds.
- Pain Management Research : Research into analogs of fentanyl has shown that structural modifications can lead to varying degrees of potency in pain relief. This indicates that (R)-3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester could be investigated for analgesic properties.
Mechanism of Action
The mechanism of action of ®-3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The piperidine ring and benzyl ester moiety may also contribute to the compound’s overall activity by enhancing its binding affinity and stability .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Key Differences
The compound is compared to three primary analogs, differentiated by substituents on the amino group or the acetyl moiety:
*Molecular weights estimated based on structural analogs.
Key Observations:
Substituent Effects: Chloro-acetyl vs. Hydroxy-ethyl: The chloro-acetyl group (target compound) is electron-withdrawing, enhancing electrophilic reactivity for nucleophilic substitution reactions. In contrast, the hydroxy-ethyl group (CAS 1354011-33-8) introduces polarity, improving solubility but reducing reactivity .
Synthetic Yields :
- Piperidine derivatives with complex substituents (e.g., biphenyl groups) are synthesized in moderate yields (58–74%) . While direct yield data for the target compound is unavailable, its discontinued status suggests synthetic challenges .
Biological Relevance :
Pharmacological Potential
- Chloro-acetyl Derivatives : These compounds are valued for their ability to form covalent bonds with biological targets, such as transthyretin (TTR) in amyloidosis therapies . The target compound’s chloro-acetyl group could serve as a reactive handle for further functionalization .
- Piperidine Conformation : Crystallographic studies highlight the importance of piperidine ring conformation in biological activity. Substituents like chloro-acetyl may influence binding to enzymatic pockets .
Commercial and Industrial Status
- Ethyl and isopropyl variants remain available, suggesting better scalability .
Biological Activity
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C16H21ClN2O3
- IUPAC Name : (R)-3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester
The presence of the chloroacetyl group may enhance the reactivity and biological interactions of the compound, while the piperidine ring is often associated with various pharmacological activities.
Biological Activity Overview
While direct studies on (R)-3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester are sparse, several related compounds exhibit notable biological activities:
Anticancer Potential
Compounds similar in structure to (R)-3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester have been investigated for their anticancer properties. For instance, research indicates that piperidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Piperidine derivatives have also shown antibacterial and antifungal properties. The incorporation of halogenated groups, such as chloroacetyl, has been linked to enhanced antimicrobial efficacy. Studies suggest that these compounds disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of compounds like (R)-3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester can be partially understood through SAR analyses. Key findings include:
- Chloroacetyl Group : Enhances lipophilicity and facilitates membrane penetration.
- Piperidine Ring : Contributes to receptor binding and biological activity through conformational flexibility.
- Benzyl Ester Moiety : May influence the compound's stability and solubility in biological systems .
Research Findings and Case Studies
Several studies have explored the biological activities of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
